molecular formula C14H9Cl3O2 B5182160 2-(4-chlorophenoxy)-1-(2,4-dichlorophenyl)ethanone

2-(4-chlorophenoxy)-1-(2,4-dichlorophenyl)ethanone

Cat. No. B5182160
M. Wt: 315.6 g/mol
InChI Key: FMEAZIGTABORLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chlorophenyl ethanones typically involves the reaction of chlorobenzene derivatives with chloroacetyl chloride under specific conditions. For example, Li De-liang (2010) described synthesizing 2-chloro-1-(4-chlorophenyl) ethanone via chlorobenzene and chloroacetyl chloride catalyzed by aluminum chloride, showcasing a method that might be analogous to synthesizing 2-(4-chlorophenoxy)-1-(2,4-dichlorophenyl)ethanone (Li De-liang, 2010).

Molecular Structure Analysis

The molecular structure of chlorophenyl ethanones has been explored through crystallography and computational methods. For instance, Jian-Qiang Zheng et al. (2014) studied the crystal structure of a compound with a chlorophenyl ethanone moiety, providing insights into its conformation and interactions within the crystal lattice (Jian-Qiang Zheng, Yan-Jie Cui, & Xiaoping Rao, 2014).

Chemical Reactions and Properties

The reactivity of chlorophenyl ethanones with various nucleophiles has been investigated, showing a range of possible chemical transformations. V. Moskvina et al. (2015) discussed the condensation of a similar compound with N,N-dimethylformamide dimethyl acetal, highlighting the potential for heterocyclization and formation of isoflavones, among other reactions (V. Moskvina, S. Shilin, & V. Khilya, 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, of chlorophenyl ethanones are crucial for their handling and application in chemical processes. While specific data for 2-(4-chlorophenoxy)-1-(2,4-dichlorophenyl)ethanone is not directly available in the cited literature, the physical properties of closely related compounds provide useful guidance for predicting these characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other chemical species, of chlorophenyl ethanones, are informed by their molecular structure and functional groups. Studies like those by Wang Zhi-jun (2005) on the synthesis of related compounds can offer insights into the chemical behavior and application potential of 2-(4-chlorophenoxy)-1-(2,4-dichlorophenyl)ethanone (Wang Zhi-jun, 2005).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-(2,4-dichlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c15-9-1-4-11(5-2-9)19-8-14(18)12-6-3-10(16)7-13(12)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEAZIGTABORLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-1-(2,4-dichlorophenyl)ethanone

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